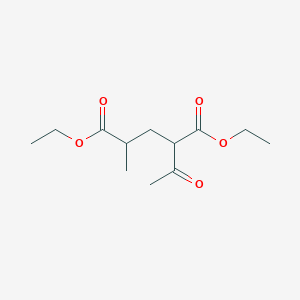
Diethyl 2-acetyl-4-methylpentanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 2-acetyl-4-methylpentanedioate is an organic compound with a complex structure that includes ester and ketone functional groups. It is used in various chemical reactions and has applications in scientific research, particularly in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diethyl 2-acetyl-4-methylpentanedioate can be synthesized through several methods. One common approach involves the esterification of 2-acetyl-4-methylpentanedioic acid with ethanol in the presence of an acid catalyst. The reaction typically requires refluxing the mixture to achieve the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions ensures the consistent quality of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl 2-acetyl-4-methylpentanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or alcohols can react with the ester groups under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides or esters, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Diethyl 2-acetyl-4-methylpentanedioate is utilized in various scientific research fields:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications includes exploring its role as an intermediate in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of diethyl 2-acetyl-4-methylpentanedioate involves its interaction with specific molecular targets. The ester and ketone groups can undergo various chemical transformations, influencing biological pathways and enzyme activities. The compound’s reactivity is primarily driven by the electrophilic nature of the carbonyl groups, which can participate in nucleophilic addition and substitution reactions.
Comparación Con Compuestos Similares
Similar Compounds
- Diethyl 2,4-diacetyl-3-methylpentanedioate
- Diethyl 2,4-dimethylpentanedioate
- Diethyl 2-acetyl-3-methylpentanedioate
Uniqueness
Diethyl 2-acetyl-4-methylpentanedioate is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and properties. Compared to similar compounds, it offers a balance of steric and electronic effects that make it valuable in specific synthetic applications.
Propiedades
Número CAS |
62718-06-3 |
|---|---|
Fórmula molecular |
C12H20O5 |
Peso molecular |
244.28 g/mol |
Nombre IUPAC |
diethyl 2-acetyl-4-methylpentanedioate |
InChI |
InChI=1S/C12H20O5/c1-5-16-11(14)8(3)7-10(9(4)13)12(15)17-6-2/h8,10H,5-7H2,1-4H3 |
Clave InChI |
SGBMTVMFIMZKJV-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C)CC(C(=O)C)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2-{[(Propan-2-yl)oxy]sulfonyl}ethyl)pyridin-1-ium chloride](/img/structure/B14510485.png)
![2-Naphthalenol, 1-[bis[[4-(4-methoxyphenyl)-2-thiazolyl]amino]methyl]-](/img/structure/B14510489.png)
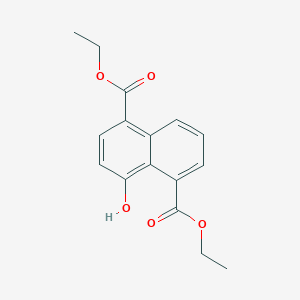
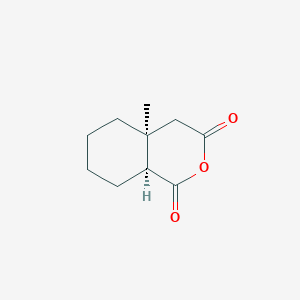
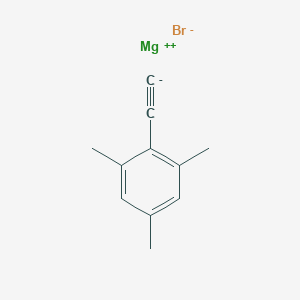
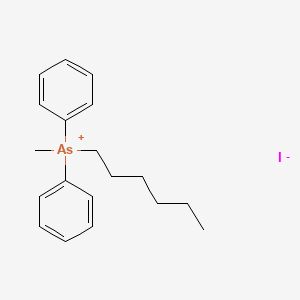
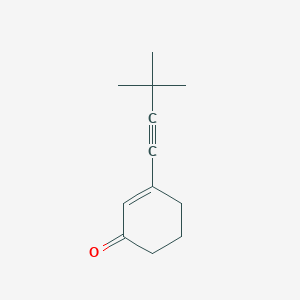
![2-Chloro-N-{[(2,5-dioxopyrrolidin-1-yl)oxy]carbonyl}acetamide](/img/structure/B14510504.png)
![1-[(Cyanocarbonyl)amino]-4-(4-isocyanatocyclohexyl)benzene](/img/structure/B14510510.png)

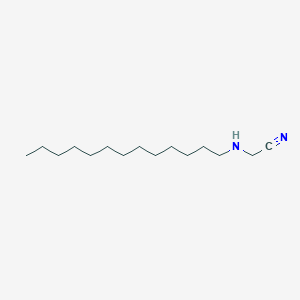
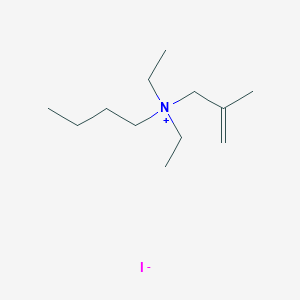
![2-[(3-chloro-4-methoxyphenyl)methoxy]guanidine;sulfuric acid](/img/structure/B14510556.png)

